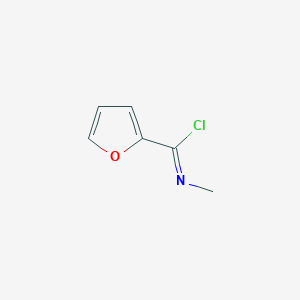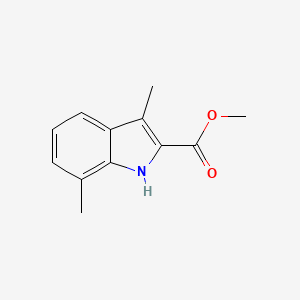
methyl 3,7-dimethyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Molecular Weight : 175.184 Da
- IUPAC Standard InChI : InChI=1S/C₁₀H₁₁N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H₃
Synthesis Analysis
The synthetic strategies for indole derivatives, including carboxamide moieties, have been extensively studied. Researchers have investigated the effect of carboxamide groups at positions 2 and 3 of the indole scaffold. These carboxamide moieties form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. The synthesis of indole 2 and 3-carboxamide derivatives involves modifications at these specific positions .
Molecular Structure Analysis
The molecular structure of methyl 3,7-dimethyl-1H-indole-2-carboxylate consists of an indole ring fused with a carboxylate group. The presence of methyl groups at positions 3 and 7 contributes to its unique properties. Refer to the chemical formula for the exact arrangement of atoms .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives are known for their use in antiviral drugs, particularly as reverse-transcriptase inhibitors which are crucial in the treatment of HIV infection or AIDS, and sometimes hepatitis B. Methyl 3,7-dimethyl-1H-indole-2-carboxylate, sharing the indole core, may serve as a key intermediate in synthesizing these therapeutic agents .
Cancer Treatment
Indoles have been recognized for their potential in treating cancer cells. The structural flexibility of indole derivatives allows for the synthesis of compounds that can target various cancer types. Methyl 3,7-dimethyl-1H-indole-2-carboxylate could be utilized in creating novel anti-cancer agents due to its indole core structure .
Biological Activity Modulation
The indole moiety is integral in compounds that modulate biological activities, including those that affect human disorders. As a derivative, methyl 3,7-dimethyl-1H-indole-2-carboxylate might be involved in the synthesis of molecules that interact with biological targets to treat different disorders .
Plant Growth Regulation
Indole-3-acetic acid is a plant hormone derived from tryptophan degradation in higher plants. Indole derivatives play a role in plant growth and development. Methyl 3,7-dimethyl-1H-indole-2-carboxylate could potentially be involved in the synthesis of plant growth regulators due to its structural similarity to naturally occurring indoles .
Biotechnological Applications
Indoles are subject to bacterial bioconversion processes that result in various products like indigo. The ability of methyl 3,7-dimethyl-1H-indole-2-carboxylate to undergo similar bioconversions could lead to its application in biotechnological fields such as enzyme research and industrial dye production .
Eigenschaften
IUPAC Name |
methyl 3,7-dimethyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGWOSNMOATCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261008 |
Source


|
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
CAS RN |
480996-92-7 |
Source


|
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480996-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

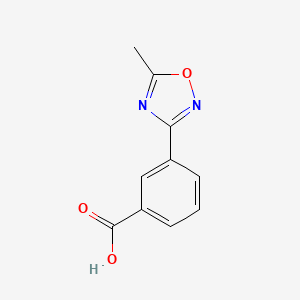
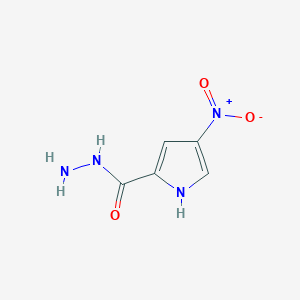


![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)
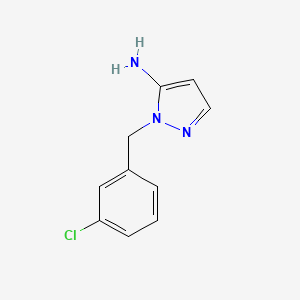
![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
